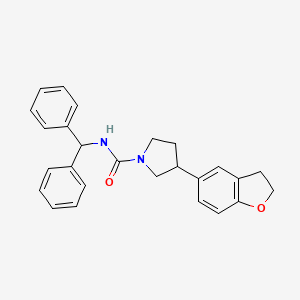![molecular formula C27H24N4O3 B2929630 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251566-45-6](/img/no-structure.png)
2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Compounds structurally related to "2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide" have been explored for their synthesis methodologies and cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003). These findings highlight the potential of structurally related compounds in the development of new anticancer therapies.
Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicates the utility of structurally similar compounds in addressing microbial resistance. These derivatives exhibited antibacterial and antifungal activities, pointing towards their potential application in developing new antimicrobial agents (Holla et al., 2006).
Targeting Specific Biological Pathways
Research into quinoline carboxamides has unveiled their potential as selective inhibitors of specific biological pathways. For example, novel 3-quinoline carboxamides were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating the relevance of these compounds in targeted cancer therapy (Degorce et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 2-methoxybenzaldehyde with ethyl-4-aminobenzoate to form the Schiff base, which is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the pyrazoloquinoline ring system. The resulting compound is then reacted with 8-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl-4-aminobenzoate", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "8-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl-4-aminobenzoate in the presence of a base such as sodium methoxide or potassium carbonate to form the Schiff base.", "Step 2: Cyclization of the Schiff base with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the resulting compound with 8-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
Numéro CAS |
1251566-45-6 |
Formule moléculaire |
C27H24N4O3 |
Poids moléculaire |
452.514 |
Nom IUPAC |
2-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
Clé InChI |
JDKDEALBAIPHNR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


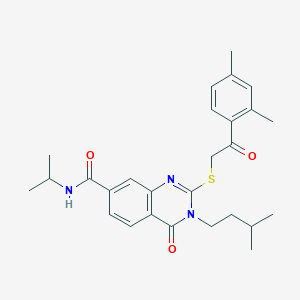

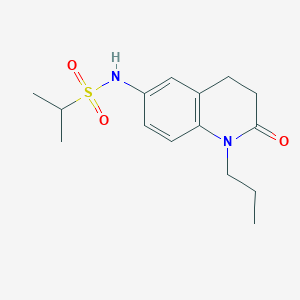
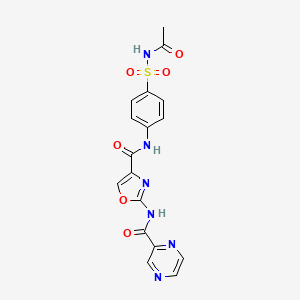
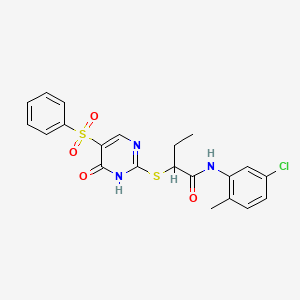

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)
![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)
![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)
![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)
